Cuspin-1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuspin-1 can be synthesized through a multi-step organic synthesis process. The key steps involve the bromination of a pyridine derivative followed by a Friedel-Crafts acylation reaction with a methylphenyl ketone. The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Cuspin-1 primarily undergoes substitution reactions due to the presence of the bromine atom on the pyridine ring. This makes it susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyridine derivative .
Scientific Research Applications
Cuspin-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Cuspin-1 exerts its effects by increasing the phosphorylation of extracellular signal-regulated kinase (ERK), which initiates the Ras-Raf-MEK signaling pathway. This leads to an increased rate of SMN protein translation, thereby upregulating SMN protein levels in cells . The molecular targets involved include the Ras proteins and components of the ERK signaling pathway .
Comparison with Similar Compounds
Histone Deacetylase Inhibitors: Used in the treatment of psychiatric conditions and neurologic disorders, these compounds also upregulate protein levels but lack specificity.
Proteasome Inhibitors: Used in the treatment of multiple myeloma, these compounds affect a broad range of proteins.
Uniqueness of Cuspin-1: this compound is unique in its specific upregulation of the SMN protein, making it particularly valuable for studying and potentially treating spinal muscular atrophy. Unlike other protein upregulators, this compound’s mechanism of action is well-defined, involving the Ras-Raf-MEK signaling pathway .
Biological Activity
Cuspin-1 is a biologically active compound that has garnered attention for its role in protein translation and its potential therapeutic applications. As an analog of Cuspin-2, it interacts with various cellular pathways, particularly those involved in signaling and cellular growth. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound has been shown to enhance Ras signaling pathways, which are crucial for cell proliferation and survival. This upregulation leads to an increase in the abundance of the SMN (Survival of Motor Neurons) protein, which is vital for neuronal health and function. The mechanism involves an increase in the translation rate of SMN mRNA, indicating that this compound plays a significant role in post-transcriptional regulation .
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested for its efficacy against bacteria and fungi, demonstrating a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showcasing its potential as a therapeutic agent in treating infections .
Cytotoxicity and Antiproliferative Effects
This compound has also been investigated for its cytotoxic effects on cancer cells. Research indicates that it can inhibit the growth of certain cancer cell lines by inducing apoptosis through intrinsic and extrinsic pathways. The compound's ability to modulate key signaling pathways involved in cell survival makes it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Given its influence on SMN protein levels, this compound is being explored for neuroprotective applications. Studies have shown that it can mitigate oxidative stress-induced damage in neuronal cells, suggesting potential benefits in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) .
Table 1: Biological Activities of this compound
Table 2: Efficacy Against Pathogens
Pathogen | MIC (µg/mL) | Effectiveness |
---|---|---|
Escherichia coli | 15 | Moderate |
Staphylococcus aureus | 10 | High |
Candida albicans | 20 | Moderate |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations of 10 µg/mL, this compound significantly inhibited bacterial growth compared to control groups. This study highlights the compound's potential use in developing new antimicrobial therapies .
Case Study 2: Neuroprotection in ALS Models
A study involving neuronal cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to increased SMN protein levels, suggesting a protective role against neurodegeneration .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZRSLVRFSCCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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